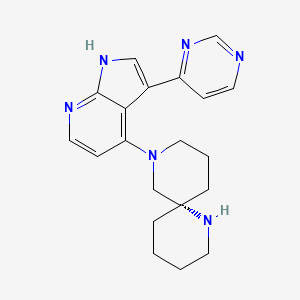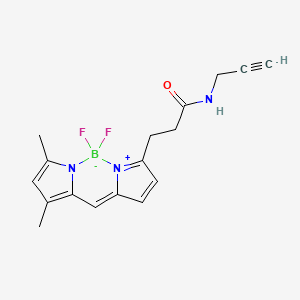
Benzeneethanamine, beta,3,4,5-tetramethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Methoxymescaline: , also known as 2-Methoxy-2-(3,4,5-trimethoxyphenyl)ethan-1-amine, is a lesser-known psychedelic compound. It is a derivative of mescaline, a naturally occurring psychedelic protoalkaloid found in several cacti species. Beta-Methoxymescaline was first synthesized by the renowned chemist Alexander Shulgin and is known for its structural similarity to mescaline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, beta,3,4,5-tetramethoxy- typically involves the amination of 2-(3,4,5-trimethoxyphenyl)acetic acid with ammonia in a polar aprotic solvent. This is followed by the reduction of the resulting 3,4,5-trimethoxyphenylacetamide using a mixture of lithium aluminium hydride (LiAlH4) and aluminium chloride (AlCl3) along with a coupling agent such as carbonyldiimidazole .
Industrial Production Methods: While specific industrial production methods for Benzeneethanamine, beta,3,4,5-tetramethoxy- are not well-documented, the general approach would likely involve large-scale synthesis using the aforementioned synthetic routes. The process would be optimized for yield and purity, with stringent control over reaction conditions to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Methoxymescaline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents like LiAlH4.
Substitution: This involves the replacement of one functional group with another, which can occur under various conditions depending on the substituents involved.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary widely but can include the use of halogenating agents or nucleophiles under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Beta-Methoxymescaline has several applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of psychedelic compounds and their analogs.
Biology: Researchers explore its effects on cellular processes and neurotransmitter systems.
Medicine: Although not widely used clinically, it serves as a reference compound in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of Benzeneethanamine, beta,3,4,5-tetramethoxy- involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s effects are mediated through the activation of G-protein-coupled receptors, which trigger downstream signaling pathways that modulate neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Mescaline: The parent compound, known for its hallucinogenic effects.
2C-B: A synthetic psychedelic phenylethylamine derivative with similar structural features.
MDMA: Another phenylethylamine derivative known for its empathogenic and stimulant effects.
Uniqueness: Beta-Methoxymescaline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other similar compounds. Its beta-methoxy group differentiates it from mescaline and other phenylethylamines, potentially altering its receptor binding affinity and metabolic stability .
Eigenschaften
CAS-Nummer |
98537-40-7 |
|---|---|
Molekularformel |
C12H19NO4 |
Molekulargewicht |
241.28 |
IUPAC-Name |
2-methoxy-2-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO4/c1-14-9-5-8(11(7-13)16-3)6-10(15-2)12(9)17-4/h5-6,11H,7,13H2,1-4H3 |
InChI-Schlüssel |
GAKIJEPUVBHWCK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(CN)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
beta-Methoxymescaline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




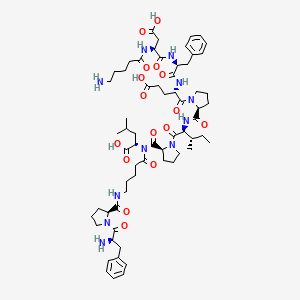
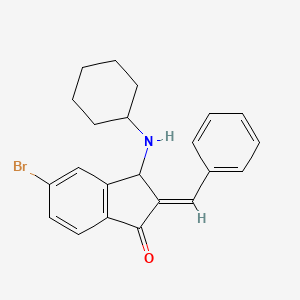
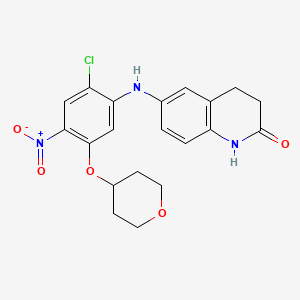
![N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide](/img/structure/B605978.png)
![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)
![2-[4-[(E)-2-[2-fluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide;fluoride](/img/structure/B605985.png)
